2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Overview
Description
Indoles are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound you mentioned seems to be a derivative of indole with additional functional groups.
Molecular Structure Analysis
The molecular structure of indole derivatives can be deduced from their molecular formula. For example, “2-(5-nitro-1H-indol-3-yl)acetonitrile” has a molecular formula of C10H7N3O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and functional groups. For example, “2-(5-nitro-1H-indol-3-yl)acetonitrile” has a melting point of 180-181°C .Scientific Research Applications
Corrosion Inhibition
- Research on new 5-Nitro isatin derivatives (related to 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide) has revealed their potential as corrosion inhibitors for carbon steel in seawater. These derivatives have been studied for their protective efficiency and kinetics using methods like potentiodynamic polarization, SEM, and AFM (Ahmed, 2018).
Cancer Research
- A study focusing on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the compound , found these derivatives to exhibit significant cytotoxic activity against breast cancer cell lines. These compounds could potentially control tumors with low side effects (Modi et al., 2011).
Anti-Inflammatory and Analgesic Research
- Indomethacin analogs, structurally related to the compound , were synthesized and evaluated for their anti-inflammatory, analgesic, and nitric oxide releasing properties. These compounds showed significant reduction in gastrointestinal ulcerogenicity (Bhandari et al., 2010).
Antimicrobial Research
- Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides, which are chemically similar, showed promising antimicrobial activity against a range of bacteria and fungi. Molecular docking studies revealed the possible binding mode of these compounds to their target proteins (Almutairi et al., 2018).
Antioxidant Properties
- Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, related to the compound of interest, evaluated their antioxidant activity. Some compounds showed significant activity, suggesting potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
TCS 1205, also known as “2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide” or “Anxiolytic/nonsedative agent-1” or “CID 10315001” or “5-Nitro-alpha-oxo-N-(1R)-phenylethyl]-1H-indole-3-acetamide”, primarily targets the GABA A receptors . It acts as a GABA A α2 agonist and a GABA A α1 partial agonist .
Mode of Action
TCS 1205 interacts with its targets, the GABA A receptors, by binding to them. It acts as an agonist for the GABA A α2 subtype , meaning it binds to this receptor subtype and activates it .
Pharmacokinetics
The compound is known to be soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The activation of GABA A receptors by TCS 1205 results in non-sedative anxiolytic activity . This means that the compound can reduce anxiety without causing sedation, a common side effect of many anxiolytic drugs.
Biochemical Analysis
Biochemical Properties
TCS 1205 interacts with GABA A receptors, specifically showing subtype selectivity . It acts as an agonist for the GABA A α2 subtype and a partial agonist for the GABA A α1 subtype . The Ki values for these interactions are 14 and 121 nM respectively .
Cellular Effects
The effects of TCS 1205 on cells are primarily related to its interaction with GABA A receptors . As an agonist, TCS 1205 can enhance the activity of these receptors, influencing cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
TCS 1205 exerts its effects at the molecular level through its interactions with GABA A receptors . As an agonist, it binds to these receptors and enhances their activity . This can lead to changes in cell signaling, potentially influencing gene expression and cellular metabolism .
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKJKQZHHPPDR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.